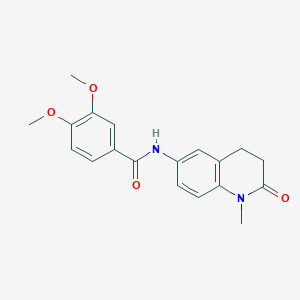
N-(1-méthyl-2-oxo-1,2,3,4-tétrahydroquinolin-6-yl)-3,4-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a large group of natural products . It has a molecular weight of 339.35 .
Synthesis Analysis
The synthesis of similar compounds often involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amine derivative . The Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amine derivative . The Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .Applications De Recherche Scientifique
- N-(1-méthyl-2-oxo-1,2,3,4-tétrahydroquinolin-6-yl)-3,4-diméthoxybenzamide présente des effets antioxydants, renforçant la réponse au stress de l'organisme. Il contribue à lutter contre le stress oxydatif et peut améliorer la santé globale en maintenant un équilibre entre les espèces réactives de l'oxygène (ROS) et les antioxydants .
- Des recherches suggèrent que ce composé possède des propriétés antibactériennes. Il pourrait être exploré comme agent potentiel contre les infections bactériennes, contribuant au développement de nouveaux antibiotiques .
- La structure du composé en fait un précurseur utile pour la synthèse de matériaux biologiquement importants. Ses dérivés peuvent servir d'intermédiaires dans le développement de médicaments ou d'autres composés bioactifs .
- La partie quinoléine de ce composé ressemble à l'acide indole-3-acétique (AIA), une hormone végétale produite lors de la dégradation du tryptophane. Il pourrait être intéressant d'étudier ses effets sur la croissance, le développement et les réponses au stress des plantes .
- En élevage, ce composé pourrait améliorer la qualité de la fourrure, l'apparence du pelage et réduire la mortalité due au stress lors du transport. Il pourrait également avoir un impact sur la qualité de la viande en minimisant l'occurrence de la viande PSE (pâle, molle, exsudative) .
Propriétés antioxydantes
Activité antibactérienne
Applications biologiques
Analogue d'hormone végétale
Applications vétérinaires
Orientations Futures
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-15-7-6-14(10-12(15)5-9-18(21)22)20-19(23)13-4-8-16(24-2)17(11-13)25-3/h4,6-8,10-11H,5,9H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMBDWKBXDFPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2440061.png)

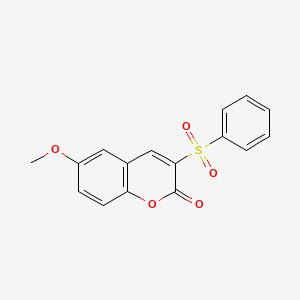
![2-(methylsulfanyl)-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B2440069.png)
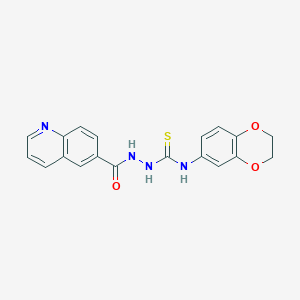
![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride](/img/structure/B2440073.png)
![methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2440074.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2440077.png)

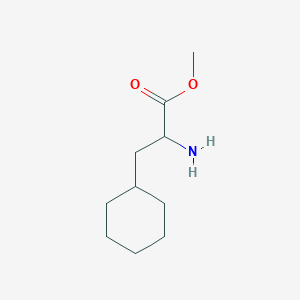
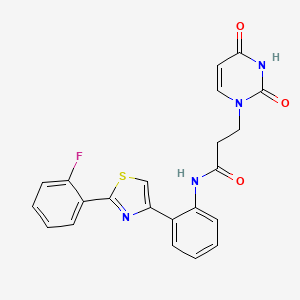

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2440082.png)
